2,3-Difluoro-5-nitromandelic acid

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Researchers requiring a defined 2,3-difluoro-5-nitro substitution pattern on the mandelic acid scaffold often face limited sourcing options with verified purity. This compound addresses that gap with precisely controlled vicinal fluorination and a reactive nitro handle critical for SAR studies and pharmaceutical intermediate synthesis. - Distinct 2,3-difluoro-5-nitro regioisomer: vicinal F atoms alter electronic profile (predicted ΔpKa -0.6 to -1.4 vs. mandelic acid) and enhance metabolic stability - NLT 98% purity under ISO-certified quality systems ensures reliable yields in multi-step syntheses - Versatile scaffold: nitro group reducible to amine for focused library construction; chiral α-hydroxy acid enables enantioseparation method development

Molecular Formula C8H5F2NO5
Molecular Weight 233.13 g/mol
CAS No. 1806388-98-6
Cat. No. B1529986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-5-nitromandelic acid
CAS1806388-98-6
Molecular FormulaC8H5F2NO5
Molecular Weight233.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(C(=O)O)O)F)F)[N+](=O)[O-]
InChIInChI=1S/C8H5F2NO5/c9-5-2-3(11(15)16)1-4(6(5)10)7(12)8(13)14/h1-2,7,12H,(H,13,14)
InChIKeyLDQVMMJHCGQDNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Difluoro-5-nitromandelic acid (CAS 1806388-98-6): Core Identity and Structural Context for Scientific Sourcing


2,3-Difluoro-5-nitromandelic acid (CAS 1806388-98-6) is a fluorinated nitro-substituted aromatic alpha-hydroxy carboxylic acid, belonging to the mandelic acid derivative class . With the molecular formula C8H5F2NO5 and a molecular weight of 233.13 g/mol, it features a chiral center at the alpha-carbon and a substitution pattern consisting of fluorine atoms at the 2- and 3-positions and a nitro group at the 5-position of the phenyl ring [1]. Commercially available with a purity specification of NLT 98% under ISO-certified quality systems , this compound serves as a research intermediate for pharmaceutical and agrochemical development .

Why 2,3-Difluoro-5-nitromandelic acid (CAS 1806388-98-6) Cannot Be Replaced by Isomeric or Non-Fluorinated Mandelic Acid Derivatives


Generic substitution among mandelic acid derivatives is scientifically invalid due to the profound impact of the specific 2,3-difluoro-5-nitro substitution pattern on physicochemical and electronic properties. The vicinal (ortho) fluorine atoms create a unique electron-withdrawing environment that differs markedly from isomers with fluorine at the 2,4-, 3,4-, 2,5-, 3,5-, or 2,6-positions . The nitro group at the 5-position further modulates the aromatic ring's electron density and provides a reactive handle for downstream transformations [1]. These combined features alter the acidity of the alpha-hydroxy acid moiety (pKa shift relative to unsubstituted mandelic acid), lipophilicity, and metabolic stability, which are critical parameters in drug design and synthetic route selection [2]. The evidence below quantifies these differences where data are available, and where gaps exist, class-level inference underscores why this precise regioisomer is indispensable.

Quantitative Differentiation of 2,3-Difluoro-5-nitromandelic acid (CAS 1806388-98-6) vs. Analogs: A Comparative Evidence Guide


Regioisomeric Differentiation: 2,3-Difluoro-5-nitro Substitution Pattern Confers Unique Electronic Profile vs. Other Difluoro-Nitromandelic Acid Isomers

Among the known difluoro-nitromandelic acid isomers, the 2,3-difluoro-5-nitro substitution pattern (CAS 1806388-98-6) is structurally distinct from the 2,4-difluoro-5-nitro (CAS 1803787-26-9) [2], 3,4-difluoro-5-nitro (CAS 1803730-82-6) , 2,5-difluoro-4-nitro, 3,5-difluoro-4-nitro, and 2,6-difluoro-4-nitro isomers. The vicinal (adjacent) fluorines at positions 2 and 3 create a strong electron-withdrawing effect that significantly lowers the electron density of the aromatic ring compared to isomers with fluorine atoms separated by the nitro group. While direct experimental pKa data for 2,3-difluoro-5-nitromandelic acid is not publicly reported, the pKa of unsubstituted mandelic acid is 3.37 [1]. Based on the additive electronic effects of the 2,3-difluoro and 5-nitro substituents, the carboxylic acid pKa of this compound is predicted to be substantially lower (more acidic) than that of mandelic acid, potentially falling in the range of 2.0-2.8. This increased acidity directly impacts solubility, ionization state at physiological pH, and its reactivity as a nucleophile or electrophile in synthetic sequences.

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Lipophilicity Modulation: Calculated logP Shift Relative to Parent Mandelic Acid

The introduction of two fluorine atoms and a nitro group onto the mandelic acid scaffold substantially increases lipophilicity, a critical determinant of membrane permeability and metabolic stability. The experimental logP of mandelic acid is reported as 0.62-0.66 [1]. While experimental logP for 2,3-difluoro-5-nitromandelic acid is not publicly available, computational predictions based on fragment contribution methods (e.g., ChemAxon, ALOGPS) estimate a logP increase of approximately 0.8-1.2 log units relative to the parent compound, resulting in a predicted logP range of 1.4-1.9. This shift moves the compound from a highly polar, low-permeability space into a more drug-like lipophilicity window (LogP 1-3), potentially enhancing passive diffusion across biological membranes compared to the parent mandelic acid.

ADME Prediction Drug Design Physicochemical Properties

Chiral Resolution Potential: Alpha-Hydroxy Acid Moiety Enables Enantioselective Applications

2,3-Difluoro-5-nitromandelic acid possesses a chiral center at the alpha-carbon, making it amenable to enantiomeric resolution and use in asymmetric synthesis. The compound's specific rotation is not reported in public literature, but the structural similarity to p-nitromandelic acid, which has been successfully employed as an acid-stable safety-catch linker for solid-phase peptide synthesis [1], suggests that this fluorinated analog could serve as a chiral building block or resolving agent. The presence of fluorine atoms may enhance chromatographic resolution in HPLC enantioseparation methods, analogous to the use of difluoro dinitro benzene derivatives as chiral auxiliaries [2]. While direct comparative enantioselectivity data are lacking, the 2,3-difluoro substitution pattern may offer distinct steric and electronic environments that could improve diastereomeric resolution compared to non-fluorinated or mono-fluorinated analogs.

Chiral Chromatography Asymmetric Synthesis Enantiomeric Separation

Purity and Quality Assurance: NLT 98% Specification Under ISO-Certified Systems Supports Reproducible Research

Commercially sourced 2,3-difluoro-5-nitromandelic acid is available with a minimum purity specification of NLT 98% , which meets or exceeds typical research-grade purity requirements for synthetic intermediates. In comparison, some isomeric difluoro-nitromandelic acids (e.g., 3,4-difluoro-5-nitromandelic acid) are offered at 95% minimum purity . The higher purity specification of the 2,3-difluoro-5-nitro isomer reduces the potential for confounding impurities in downstream reactions, particularly in sensitive catalytic or medicinal chemistry applications where trace contaminants can significantly impact yield and biological assay results. The product is manufactured under ISO-certified quality systems , providing documented batch-to-batch consistency essential for long-term research programs.

Analytical Chemistry Quality Control Procurement Specifications

Synthetic Utility: Nitro Group as a Versatile Handle for Diversification

The 5-nitro substituent on 2,3-difluoro-5-nitromandelic acid serves as a key synthetic handle for further functionalization, including reduction to an amine (yielding a 5-amino derivative), diazotization for Sandmeyer-type reactions, or use as a directing group for metal-catalyzed C-H activation. While direct comparative yields for transformations on this specific substrate are not publicly reported, the electron-withdrawing ortho-fluorines are known to activate the aromatic ring toward nucleophilic aromatic substitution (SNAr) compared to non-fluorinated analogs [1]. In contrast, difluoro-nitromandelic acid isomers with fluorine in different positions (e.g., 2,4- or 3,5-) exhibit altered regioselectivity in such reactions due to differing electronic environments . The 2,3-difluoro pattern creates a contiguous electron-deficient region that can direct electrophilic or nucleophilic attacks in predictable ways, enabling rational synthetic planning.

Organic Synthesis Medicinal Chemistry Building Block

Thermal Stability and Storage: Predicted Boiling Point and Storage Conditions Inform Handling Protocols

The predicted boiling point of 2,3-difluoro-5-nitromandelic acid is 398.0±42.0 °C at 760 mmHg, with a predicted vapor pressure of 0.0±1.0 mmHg at 25°C and a density of 1.7±0.1 g/cm³ [1]. These values are comparable to those of the 2,4-difluoro-5-nitro isomer (CAS 1803787-26-9), which has a predicted boiling point of 397.5±42.0 °C and density of 1.7±0.1 g/cm³ [2], indicating similar thermal stability across the 2,3- and 2,4-isomers. The recommended storage conditions are -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years) [1], which is standard for nitroaromatic alpha-hydroxy acids to prevent decomposition. No acute thermal degradation or safety hazards beyond standard nitro compound precautions are indicated.

Chemical Stability Laboratory Safety Procurement Logistics

High-Value Application Scenarios for 2,3-Difluoro-5-nitromandelic acid (CAS 1806388-98-6) Based on Quantitative Differentiation


Medicinal Chemistry Hit-to-Lead Optimization: Fluorinated Mandelic Acid as a Fragment or Scaffold

2,3-Difluoro-5-nitromandelic acid's unique substitution pattern makes it a valuable scaffold for generating fluorinated analogs of bioactive mandelic acid derivatives. The enhanced lipophilicity (predicted ΔlogP +0.8 to +1.2 vs. mandelic acid) [1] and altered acidity (predicted ΔpKa -0.6 to -1.4) [2] can improve membrane permeability and target engagement in cellular assays. The nitro group can be reduced to an amine for further elaboration, enabling the construction of focused libraries around this core [3].

Chiral Chromatography Method Development: Use as a Model Analyte or Derivatization Reagent

The chiral alpha-hydroxy acid moiety of 2,3-difluoro-5-nitromandelic acid positions it as a candidate for developing new enantioseparation methods. Its structural analogy to p-nitromandelic acid, which is employed as a safety-catch linker [4], and to difluoro dinitro benzene-based chiral auxiliaries [5], suggests that it could be evaluated as a chiral stationary phase precursor or as a derivatizing agent for chiral amines and amino acids. The fluorine atoms may provide improved UV or MS detection sensitivity in HPLC assays.

Synthetic Intermediate for Fluorinated Agrochemicals and Pharmaceuticals

The 2,3-difluoro-5-nitro substitution pattern is a privileged motif in modern agrochemicals (e.g., fungicides) and pharmaceuticals due to the metabolic stability imparted by fluorine atoms [3]. This compound serves as a direct precursor to 2,3-difluoro-5-aminomandelic acid (via nitro reduction) and other derivatives accessible through the carboxylic acid handle. Its high purity (NLT 98%) ensures reliable yields in multi-step syntheses where competing side reactions from impurities could otherwise derail a complex route.

Structure-Activity Relationship (SAR) Studies: Probing the Electronic Effects of Vicinal Fluorine Substitution

Researchers conducting SAR studies on mandelic acid-based inhibitors or enzyme substrates can use 2,3-difluoro-5-nitromandelic acid as a probe to isolate the electronic effects of vicinal fluorination. By comparing its activity and physicochemical properties with those of unsubstituted mandelic acid (pKa 3.37, logP 0.62) [REFS-1,2] and other regioisomers (e.g., 2,4-difluoro-5-nitro) [6], scientists can deconvolute the contributions of specific fluorine positions to binding affinity, metabolic stability, and solubility.

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